1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C11H15N3O4. It is a derivative of isocyanurate, which is known for its thermal and mechanical stability . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanates. The process involves the reaction of three isocyanate molecules to form the isocyanurate ring . The reaction is highly exothermic and can be catalyzed by various catalysts to improve efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized reactors that can handle the exothermic nature of the cyclotrimerization process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diallyl-5-(2-hydroxyethyl)isocyanurate
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15N3O4/c1-3-5-12-9(16)13(6-4-2)11(18)14(7-8-15)10(12)17/h3-4,15H,1-2,5-8H2 |
InChI Key |
ZNRKKTBDWFDNSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CCO |
Origin of Product |
United States |
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